3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. The molecular formula of this compound is C11H12ClNO3S, and it has a molecular weight of 273.73588 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
- Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Uniqueness
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms in the thiazine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.ClH/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9;/h3-6,9H,2H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHOTBWXHJAXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2S1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-79-8 | |
Record name | 2H-1,4-Benzothiazine-2-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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